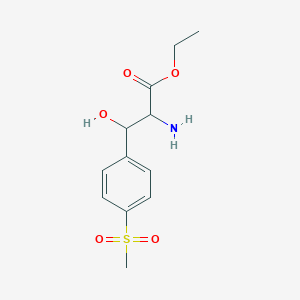

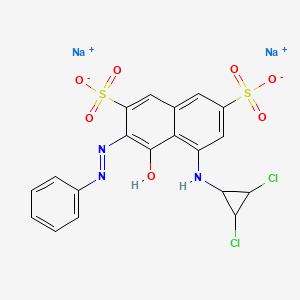

![molecular formula C12H22N2O2 B1141565 5-Boc-Octahydropyrrolo[3,4-c]pyridine CAS No. 1257389-94-8](/img/structure/B1141565.png)

5-Boc-Octahydropyrrolo[3,4-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Boc-Octahydropyrrolo[3,4-c]pyridine, also known as BOHP, is a heterocyclic compound that is widely used in organic synthesis and in the development of new drugs. It has been found to have many beneficial properties, including its ability to act as a catalyst, its low toxicity, and its high reactivity. BOHP is also known for its wide range of applications in the field of organic synthesis and drug development.

科学的研究の応用

Selective Ligand Construction for Nicotinic Acetylcholine Receptors

5-Boc-Octahydropyrrolo[3,4-c]pyridine derivatives have been utilized to develop ligands with high affinity for nicotinic acetylcholine receptors (nAChRs). This is significant for understanding the differences in ligand binding domains of various nAChR subtypes, particularly in regions away from the cation binding pocket (Bunnelle et al., 2009).

Synthesis and Characterization of Metal Complexes

Studies have explored the synthesis of Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyridine derivatives. These complexes have been structurally characterized using various techniques and have shown potential antibacterial and antimycobacterial activities (Gemili et al., 2017).

Photophysical Properties in Dye Synthesis

The compound has been involved in the synthesis of Boron-Dipyrromethenes (BODIPYs) derivatives, where it influenced the spectral, electrochemical, and photophysical properties of the resulting dyes. This is pivotal for developing new materials with specific light absorption and emission properties (Khan et al., 2010).

Development of Biologically Active Scaffolds

This compound has been employed in creating new biologically active scaffolds. The compound's versatility aids in synthesizing heterocyclic systems with potential biological applications, such as 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines (Yakovenko & Vovk, 2021).

Novel Synthesis Routes

Research has also focused on developing new synthesis routes for octahydropyrrolo[1,2-a]pyrazines, structural fragments of several drugs, showcasing the compound's utility in pharmaceutical chemistry (Likhosherstov et al., 1993).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Boc-Octahydropyrrolo[3,4-c]pyridine involves the cyclization of a precursor compound. The precursor compound should have a Boc-protected amine group and a suitable leaving group for cyclization. The cyclization reaction can be carried out under acidic conditions to form the desired product.", "Starting Materials": [ "Boc-protected amine", "Compound with suitable leaving group" ], "Reaction": [ "Deprotection of the Boc-protected amine using TFA", "Reaction of the resulting amine with the compound containing the leaving group in the presence of a Lewis acid catalyst", "Cyclization of the intermediate compound under acidic conditions to form 5-Boc-Octahydropyrrolo[3,4-c]pyridine" ] } | |

| 1257389-94-8 | |

分子式 |

C12H22N2O2 |

分子量 |

226.32 g/mol |

IUPAC名 |

tert-butyl (3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 |

InChIキー |

LRTPRHCNWAEZBN-NXEZZACHSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2CNC[C@@H]2C1 |

SMILES |

CC(C)(C)OC(=O)N1CCC2CNCC2C1 |

正規SMILES |

CC(C)(C)OC(=O)N1CCC2CNCC2C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

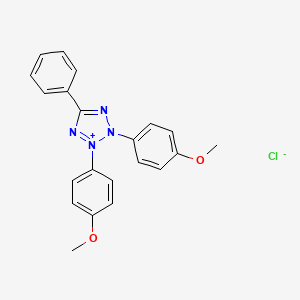

![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)